

Using 6-FITC as a Tracer in Cell Permeability Studies

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Fluorescein 6-isothiocyanate*

CAS No.: *1173-43-9*

Cat. No.: *B1226322*

[Get Quote](#)

Introduction

The assessment of a compound's ability to cross cellular barriers is a cornerstone of drug discovery, toxicology, and basic research. Cellular monolayers, such as the intestinal epithelium or the blood-brain barrier, form selective barricades that regulate the passage of substances into tissues and organs.[1] In vitro permeability assays using cultured cell monolayers provide a crucial tool for predicting a drug's absorption, distribution, and potential toxicity. These assays rely on tracer molecules to quantify the integrity and permeability of the cell barrier.

Fluorescein isothiocyanate (FITC) is a widely used fluorescent dye that can be covalently linked to various molecules.[2] When conjugated to molecules like dextran, which are hydrophilic polysaccharides, FITC-dextrans become invaluable tools for assessing paracellular permeability—the passage of substances through the tight junctions between cells.[3][4] This application note provides a detailed guide to the principles and protocols for using 6-fluorescein isothiocyanate (6-FITC) conjugated tracers in cell permeability studies, with a focus on the widely adopted Transwell insert system.

Scientific Principles and Rationale

The Paracellular Pathway and Tracer Selection

Epithelial and endothelial cell layers form barriers primarily through intercellular protein complexes called tight junctions.[1] These junctions create a regulated seal, restricting the free movement of molecules through the paracellular space. The permeability of this pathway is a critical determinant of tissue homeostasis and is often altered in disease states.[5]

The ideal paracellular tracer should possess the following characteristics:

- **Hydrophilic:** To ensure it does not readily diffuse across the lipid bilayer of cell membranes (transcellular route).
- **Biologically Inert:** It should not be actively transported or metabolized by the cells.
- **Size-Defined:** Available in a range of molecular weights to probe the size-selectivity of the paracellular barrier.
- **Easily Quantifiable:** Possess a feature, such as fluorescence, that allows for sensitive and accurate detection.

FITC-dextran meets these criteria effectively. Dextran is a large, water-soluble polysaccharide that does not cross cell membranes.[3] The covalent attachment of FITC provides a highly sensitive fluorescent tag for quantification.[2] Since FITC itself is not cell-permeable, the conjugate remains in the extracellular space, making it an excellent marker for the paracellular route.[6] FITC is available as two isomers, 5-FITC and 6-FITC, which have nearly identical excitation and emission spectra and are functionally interchangeable for this application.[2]

The Transwell Assay Principle

The most common in vitro method for measuring permeability utilizes a Transwell insert system.[5] Cells are cultured on a microporous, semi-permeable membrane within an insert, which is then placed into a well of a larger plate. This setup creates two distinct fluid compartments:

- **Apical (Upper) Compartment:** Represents the luminal side (e.g., intestinal lumen).

- Basolateral (Lower) Compartment: Represents the basolateral or serosal side (e.g., bloodstream).

Once the cells form a confluent monolayer with functional tight junctions, the 6-FITC tracer is added to the apical compartment. Over time, the tracer diffuses across the cell monolayer into the basolateral compartment at a rate proportional to the barrier's permeability. By collecting samples from the basolateral compartment at specific time points and measuring the fluorescence, the flux of the tracer can be quantified.

Self-Validation: Ensuring Monolayer Integrity

A critical aspect of any permeability study is the validation of the cell monolayer's integrity. A leaky or incomplete monolayer will yield artificially high permeability values, leading to erroneous conclusions.^[7] Therefore, a robust protocol must include self-validating checks. The primary method for this is the measurement of Transepithelial/Transendothelial Electrical Resistance (TEER).

TEER is a quantitative measure of the resistance to the flow of ions through the paracellular pathway.^[8] A high TEER value is indicative of a well-formed, confluent monolayer with tight intercellular junctions. TEER should be measured before and, in some cases, after the permeability experiment to ensure the experimental conditions did not compromise the barrier.^{[7][9]}

Experimental Workflow and Design

A successful permeability experiment requires careful planning from cell seeding to data analysis. The workflow diagram below outlines the key stages.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Figure 1. Experimental workflow for a 6-FITC based permeability assay.

Detailed Protocols

This section provides a step-by-step protocol for assessing paracellular permeability using 6-FITC-dextran (e.g., 4 kDa or 40 kDa) with an epithelial cell line like Caco-2 or MDCK grown on 12-well Transwell inserts.

Materials and Reagents

- Cell Line: Caco-2, MDCK, or other barrier-forming cells.
- Culture Medium: Appropriate for the chosen cell line.
- Transwell Inserts: e.g., 0.4 μm pore size, polycarbonate membrane for 12-well plates.
- Reagents: Trypsin-EDTA, PBS, Fetal Bovine Serum (FBS).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium.
- Tracer: 6-FITC-dextran (e.g., 4 kDa or 40 kDa). Prepare a stock solution (e.g., 25 mg/mL in PBS) and protect from light.[10]
- Equipment: TEER meter (e.g., Millicell® ERS-2 Voltohmmeter), fluorescence microplate reader, black 96-well plates, standard lab equipment.

Protocol Part A: Cell Seeding and Monolayer Culture

- Pre-coat Inserts (if required): Some cell lines may require inserts to be pre-coated with an extracellular matrix component like collagen.
- Prepare Cell Suspension: Grow cells to ~80-90% confluency in a T-75 flask. Wash with PBS, detach with Trypsin-EDTA, and neutralize with culture medium.
- Cell Counting: Centrifuge the cell suspension, resuspend in fresh medium, and count the cells to determine cell density.
- Seeding: Seed cells onto the apical side of the Transwell inserts at a pre-determined optimal density (e.g., 6×10^4 cells/cm² for Caco-2). Add fresh medium to the basolateral chamber.
- Culture: Incubate the cells at 37°C, 5% CO₂. Change the medium in both compartments every 2-3 days. Caco-2 cells typically require 21-28 days to fully differentiate and form tight junctions, while MDCK cells may be ready in 3-7 days.[\[9\]](#)[\[11\]](#)

Protocol Part B: Monolayer Integrity Assessment (TEER)

- Equilibration: Before measurement, allow the plates with inserts to equilibrate to room temperature for at least 15-20 minutes.
- Sterilization: Sterilize the TEER electrode probes by immersing them in 70% ethanol and allowing them to air dry in a sterile hood.
- Measurement:
 - Place the shorter probe in the apical (insert) compartment and the longer probe in the basolateral (well) compartment.
 - Ensure the probes are positioned consistently in each well and do not touch the bottom of the plate or the cell monolayer.
 - Record the resistance value (in Ω).
- Blank Subtraction: Measure the resistance of a blank insert (without cells) containing the same medium. Subtract this blank value from the resistance of the cell-containing inserts.

- Calculate TEER: Multiply the corrected resistance by the surface area of the membrane to obtain the final TEER value (in $\Omega \cdot \text{cm}^2$).
 - Formula: $\text{TEER } (\Omega \cdot \text{cm}^2) = (R_{\text{total}} - R_{\text{blank}}) \times \text{Membrane Area } (\text{cm}^2)$ [1]
- Monitor: Measure TEER every few days. The monolayer is ready for the permeability assay when the TEER value reaches a stable plateau.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Table 1. Example TEER values for common cell lines used in permeability assays.

Protocol Part C: Permeability Assay

- Equilibrate Monolayers: Once TEER values confirm monolayer integrity, gently wash the cells twice with pre-warmed (37°C) assay buffer (e.g., HBSS).[12]
- Add Buffer: Add fresh, pre-warmed assay buffer to both compartments (e.g., 0.5 mL to apical, 1.5 mL to basolateral for a 12-well format). Incubate for 30-60 minutes at 37°C to equilibrate.[4]
- Prepare Tracer Solution: Dilute the 6-FITC-dextran stock solution in assay buffer to the final working concentration (e.g., 1 mg/mL).[4][13] Crucially, protect this solution from light at all times.[14]
- Initiate Assay:
 - Carefully remove the assay buffer from the apical compartment.

- Add the 6-FITC-dextran solution to the apical compartment (e.g., 0.5 mL).
- Take a sample from the apical compartment at $t=0$ to determine the initial concentration (C_0).
- Incubation: Place the plate on an orbital shaker at a low speed (e.g., 75 rpm) inside the incubator to prevent the formation of an unstirred water layer.[15] Incubate for the desired time period (e.g., 3-4 hours).[4]
- Sample Collection: At pre-determined time points (e.g., 30, 60, 90, 120 min), collect a sample (e.g., 100 μ L) from the basolateral compartment.[15] Replace the volume with fresh, pre-warmed assay buffer to maintain a constant volume.
- Controls: Include blank inserts (no cells) to measure the permeability of the membrane itself and untreated cell monolayers as a negative control.

Protocol Part D: Quantification

- Prepare Standard Curve: Perform serial dilutions of the 6-FITC-dextran stock solution in assay buffer to create a standard curve (e.g., from 0.2 to 12.5 μ g/mL).[10]
- Plate Samples: Transfer 100 μ L of each standard and basolateral sample into a black, clear-bottom 96-well plate.[10]
- Measure Fluorescence: Read the plate in a fluorescence microplate reader.
 - Excitation Wavelength: \sim 490 nm[10]
 - Emission Wavelength: \sim 520 nm[10]
- Calculate Concentrations: Use the standard curve to determine the concentration of 6-FITC-dextran in each of your basolateral samples.

Data Analysis and Interpretation

The primary output of a permeability assay is the Apparent Permeability Coefficient (P_{app}), which is a quantitative measure of the rate of passage of a compound across the cell monolayer.[15]

Calculating the Papp Value

The Papp value (in cm/s) is calculated using the following equation:

$$P_{app} = (dQ/dt) / (A \times C_0)[15]$$

Where:

- dQ/dt : The flux of the tracer across the monolayer ($\mu\text{g/s}$). This is the slope of the line plotting the cumulative amount of tracer in the basolateral compartment versus time.
- A : The surface area of the membrane (in cm^2).
- C_0 : The initial concentration of the tracer in the apical compartment (in $\mu\text{g/mL}$ or $\mu\text{g/cm}^3$).

This calculation provides a standardized value that can be used to compare the permeability of different compounds or the barrier function under different experimental conditions.

Interpreting Permeability Data

P_{app} values are often used to classify compounds based on their predicted absorption in vivo. While classification can vary, a general guideline is provided below.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Table 2. General classification of compound permeability based on Caco-2 P_{app} values.

It is important to note that FITC-dextran is a marker of paracellular transport and is expected to have very low permeability.[16] Its primary use is to assess the integrity of the tight junctions

and to serve as a baseline for paracellular flux against which the effects of experimental treatments (e.g., permeability enhancers or barrier disruptors) can be measured.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Figure 2. Principle of paracellular transport of 6-FITC-dextran.

Troubleshooting



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Conclusion

The use of 6-FITC-dextran as a tracer provides a robust, sensitive, and reliable method for quantifying paracellular permeability in vitro. The success of this assay hinges on the establishment of a well-validated, high-integrity cell monolayer, meticulous experimental

technique, and proper data analysis. By incorporating essential quality control steps like TEER measurement, researchers can generate high-quality, reproducible data that is critical for applications ranging from drug permeability screening to the study of barrier dysfunction in disease.

References

- Chondrex, Inc. (n.d.). Fluorescein Isothiocyanate-Dextran, 40 kDa. Retrieved from [\[Link\]](#)
- Buck, F., et al. (2017). Fluorescein isothiocyanate (FITC)-Dextran Extravasation as a Measure of Blood-Brain Barrier Permeability. *Current Protocols in Neuroscience*, 81, 9.56.1-9.56.13. Available at: [\[Link\]](#)
- Olsson, Y., et al. (1975). Fluorescein labelled dextrans as tracers for vascular permeability studies in the nervous system. *Acta Neuropathologica*, 33(1), 45-50. Available at: [\[Link\]](#)
- Grabielle-Madelmont, C., et al. (2003). Characterization of Fluorescein Isothiocyanate-Dextrans Used in Vesicle Permeability Studies. *Analytical Chemistry*, 75(16), 4103-4111. Available at: [\[Link\]](#)
- Dull, R. O., & Tarbell, J. M. (2016). Determination of Solute Permeability of Microvascular Endothelial Cell Monolayers In Vitro. In *Endothelial Cell Culture* (pp. 135-146). Humana Press, New York, NY. Available at: [\[Link\]](#)
- Verma, A., et al. (2017). In vivo Fluorescein Isothiocyanate-dextran (FD4) Permeability Assay. *Bio-protocol*, 7(17), e2519. Available at: [\[Link\]](#)
- Gilde, F. V., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. *Pharmaceutics*, 13(10), 1563. Available at: [\[Link\]](#)
- Srinivasan, B., et al. (2015). In Vitro Methods for Measuring the Permeability of Cell Monolayers. *Journal of Visualized Experiments*, (105), e53355. Available at: [\[Link\]](#)
- Srinivasan, B., et al. (2015). TEER measurement techniques for in vitro barrier model systems. *Journal of Laboratory Automation*, 20(2), 107-126. Available at: [\[Link\]](#)

- Gilde, F. V., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. *Pharmaceutics*, 13(10), 1563. Available at: [\[Link\]](#)
- Hashemian, N., et al. (2018). Permeability of Epithelial/Endothelial Barriers in Transwells and Microfluidic Bilayer Devices. *Micromachines*, 9(12), 633. Available at: [\[Link\]](#)
- BMG LABTECH. (2007). Size-selective assessment of tight junction paracellular permeability using fluorescently labelled dextrans. Application Note 157. Available at: [\[Link\]](#)
- Ferretti, E., et al. (2020). In Vitro Methods for Measuring the Permeability of Cell Monolayers. *International Journal of Molecular Sciences*, 21(23), 9033. Available at: [\[Link\]](#)
- Shah, P., et al. (2016). Permeability assessment of drug substances using in vitro and ex vivo screening techniques. *International Journal of Drug Development and Research*, 8(1), 1-7. Available at: [\[Link\]](#)
- Thorball, N. (1981). FITC-dextran tracers in microcirculatory and permeability studies using combined fluorescence stereo microscopy, fluorescence light microscopy and electron microscopy. *Histochemistry*, 71(2), 209-233. Available at: [\[Link\]](#)
- Smiatek, J., et al. (2021). Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. *Molecular Pharmaceutics*, 18(11), 4158-4168. Available at: [\[Link\]](#)
- Emulatebio. (n.d.). Apparent Permeability (Papp) Calculator. Retrieved from [\[Link\]](#)
- Zhang, X., et al. (2020). Permeability Assay. *Bio-protocol*, 10(1), e3481. Available at: [\[Link\]](#)
- McCullough, S. D. (2016). FITC-Dextran Trans-Epithelial Permeability Assay. Protocol Exchange. Available at: [\[Link\]](#)
- McCullough, S. D. (2020). FITC-Dextran Trans-Epithelial Permeability Assay. protocols.io. Available at: [\[Link\]](#)
- TdB Labs. (n.d.). Application of FITC in Research. Retrieved from [\[Link\]](#)
- AMSBIO. (n.d.). FITC-dextran. Product Information. Available at: [\[Link\]](#)

- Palonpon, A. F., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. *The Journal of Physical Chemistry B*, 121(18), 4784-4795. Available at: [\[Link\]](#)
- Forbes, R. A., & Gloh, K. A. (2000). Size-dependent dextran transport across rat alveolar epithelial cell monolayers. *Journal of Pharmaceutical Sciences*, 89(6), 727-737. Available at: [\[Link\]](#)
- Kim, S. J., & Lee, K. (2020). Predicting human pharmacokinetics from preclinical data: absorption. *Translational and Clinical Pharmacology*, 28(3), 114-123. Available at: [\[Link\]](#)
- Gupta, S., et al. (2013). Permeation of Insulin, Calcitonin and Exenatide across Caco-2 Monolayers: Measurement Using a Rapid, 3-Day System. *PLoS ONE*, 8(2), e57136. Available at: [\[Link\]](#)
- Gupta, S., et al. (2013). Permeation of Insulin, Calcitonin and Exenatide across Caco-2 Monolayers: Measurement Using a Rapid, 3-Day System. *PLoS ONE*, 8(2), e57136. Available at: [\[Link\]](#)
- Buck, F., et al. (2017). Fluorescein isothiocyanate (FITC)-Dextran Extravasation as a Measure of Blood-Brain Barrier Permeability. *Current Protocols in Neuroscience*, 81, 9.56.1-9.56.13. Available at: [\[Link\]](#)
- Lin, Y., et al. (2015). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. *Current Organic Synthesis*, 12(4), 412-441. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. mdpi.com \[mdpi.com\]](#)
- [2. Application of FITC in Research \[tdblabs.se\]](#)

- [3. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [4. bmglabtech.com \[bmglabtech.com\]](https://bmglabtech.com)
- [5. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [6. Fluorescein Isothiocyanate \(FITC\) | AAT Bioquest \[aatbio.com\]](https://www.aatbio.com)
- [7. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [8. TEER measurement techniques for in vitro barrier model systems - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [9. Re-Use of Caco-2 Monolayers in Permeability Assays-Validation Regarding Cell Monolayer Integrity - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [10. chondrex.com \[chondrex.com\]](https://www.chondrex.com)
- [11. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [12. Determination of Solute Permeability of Microvascular Endothelial Cell Monolayers In Vitro - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [13. FITC-Dextran Trans-Epithelial Permeability Assay \[protocols.io\]](https://www.protocols.io)
- [14. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [15. innpharmacotherapy.com \[innpharmacotherapy.com\]](https://www.innpharmacotherapy.com)
- [16. Size-dependent dextran transport across rat alveolar epithelial cell monolayers - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- To cite this document: BenchChem. [Using 6-FITC as a Tracer in Cell Permeability Studies]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1226322#using-6-fitc-as-a-tracer-in-cell-permeability-studies\]](https://www.benchchem.com/product/b1226322#using-6-fitc-as-a-tracer-in-cell-permeability-studies)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)